molecular formula C27H50O2Si2 B077579 Pregnane, trimethylsilane deriv. CAS No. 13110-77-5

Pregnane, trimethylsilane deriv.

Cat. No.: B077579
CAS No.: 13110-77-5
M. Wt: 462.9 g/mol
InChI Key: PXQKWIROLXRMAD-PAMFVNDTSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregnane, trimethylsilane deriv. typically involves the reaction of pregn-5-ene-3,20-diol with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified using standard chromatographic techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pregnane, trimethylsilane deriv. undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pregnane, trimethylsilane deriv. has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: The compound is utilized in the study of steroid metabolism and hormone regulation.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Pregnane, trimethylsilane deriv. involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups enhance the compound’s stability and lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors involved in steroid metabolism and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pregnane, trimethylsilane deriv. is unique due to its specific structural configuration and the presence of two trimethylsilyl groups. This configuration provides a balance between stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

13110-77-5

Molecular Formula

C27H50O2Si2

Molecular Weight

462.9 g/mol

IUPAC Name

[(1S)-1-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethoxy]-trimethylsilane

InChI

InChI=1S/C27H50O2Si2/c1-19(28-30(4,5)6)23-12-13-24-22-11-10-20-18-21(29-31(7,8)9)14-16-26(20,2)25(22)15-17-27(23,24)3/h10,19,21-25H,11-18H2,1-9H3/t19-,21-,22-,23+,24-,25-,26-,27+/m0/s1

InChI Key

PXQKWIROLXRMAD-PAMFVNDTSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C

SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C

Synonyms

(20S)-3β,20-Bis(trimethylsiloxy)pregn-5-ene

Origin of Product

United States

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